molecular formula C17H18BrN3O3S B10959510 5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol

5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10959510
M. Wt: 424.3 g/mol
InChI Key: PGQJKMJFWHEROL-UHFFFAOYSA-N
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Description

5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes a bromophenoxy group, a furan ring, a triazole ring, and a methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethyl alcohol. This intermediate is then reacted with 2-furaldehyde to form 5-[(4-bromophenoxy)methyl]-2-furaldehyde . The final step involves the reaction of this intermediate with 3-methoxypropylamine and 1,2,4-triazole under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while substitution of the bromine atom can yield a variety of substituted phenoxy derivatives .

Scientific Research Applications

5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenoxy group may enhance the compound’s binding affinity to these targets, while the furan and methoxypropyl groups contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-(3-METHOXYPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a furan ring and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H18BrN3O3S

Molecular Weight

424.3 g/mol

IUPAC Name

3-[5-[(4-bromophenoxy)methyl]furan-2-yl]-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H18BrN3O3S/c1-22-10-2-9-21-16(19-20-17(21)25)15-8-7-14(24-15)11-23-13-5-3-12(18)4-6-13/h3-8H,2,9-11H2,1H3,(H,20,25)

InChI Key

PGQJKMJFWHEROL-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=NNC1=S)C2=CC=C(O2)COC3=CC=C(C=C3)Br

Origin of Product

United States

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